Lipophilicity Differentiation: LogP 0.54 (4-Ethyl) vs. LogP 0.01 (4-Methyl Benzoxazinone Analog)
The 4-ethyl substituent on the target compound confers a measured logP of 0.54, compared with a logP of 0.01 for the direct 4-methyl analog (7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one, CAS 141068-81-7) . This represents a positive logP shift of +0.53 units, corresponding to an approximately 3.4-fold greater partitioning into octanol. In the context of lead optimization, this increment moves the compound closer to the generally accepted optimal logP range (1–3) for oral bioavailability, while the 4-methyl analog remains substantially more hydrophilic and may exhibit poorer passive membrane permeability [1]. The difference arises solely from the addition of one methylene group at the N-4 position, demonstrating that even single-carbon homologation can meaningfully alter physicochemical properties within this scaffold series.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | LogP = 0.54 |
| Comparator Or Baseline | 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS 141068-81-7): LogP = 0.01 |
| Quantified Difference | Δ logP = +0.53 units (approximately 3.4-fold higher lipophilicity) |
| Conditions | Calculated logP values from Hit2Lead database; consistent methodology applied to both compounds |
Why This Matters
A logP difference of 0.53 units can translate into measurably different membrane permeability, tissue distribution, and CYP450 susceptibility, making the 4-ethyl compound the preferred choice when moderate lipophilicity is required for a given target profile.
- [1] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. https://doi.org/10.1016/S0169-409X(00)00129-0 View Source
